molecular formula C10H18N4O2 B1477317 2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2097995-96-3

2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1477317
CAS RN: 2097995-96-3
M. Wt: 226.28 g/mol
InChI Key: XISXQSCTVVCSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known as 2-Azido-1-MMP, is an azide compound that has found a variety of uses in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions and has been used in a variety of applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Thiazolyl-Triazolyl-Alcohol Derivatives

The compound can be used in the synthesis of a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives . This is achieved by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .

Antimicrobial Applications

The synthesized thiazolyl-triazolyl-alcohol derivatives have shown promising antimicrobial activity. They have been screened for in vitro antibacterial activity against Gram-negative strains like Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .

Antifungal Applications

Specifically, eight thiazolyl-triazolyl-alcohol derivatives reported promising antifungal activity against A. niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL .

Antibacterial Applications

Compounds synthesized using the azide compound showed good antibacterial activity against S. albus .

Synthesis of Azides from Alcohols

The compound can be used in the synthesis of azides directly from alcohols . This is achieved by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .

Development of Lead Compounds

The substantial antimicrobial activity of the synthesized derivatives suggests that these compounds could assist in the development of lead compounds as a treatment against microbial infection .

properties

IUPAC Name

2-azido-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(8-16-2)3-5-14(6-4-10)9(15)7-12-13-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISXQSCTVVCSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CN=[N+]=[N-])COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 3
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 4
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.